Kojic acid

Tyrosinase Inhibition Melanogenesis Comparative Efficacy

Kojic acid is the definitive tyrosinase inhibitor for aqueous cosmeceutical formulations. Unlike lipophilic prodrugs (e.g., kojic acid dipalmitate), KA resists liquid oxidative degradation (30% loss/48 h vs. 35%/5 min), ensuring long-term stability in creams, serums, and gels. Its mushroom tyrosinase IC50 (23.12 µM) makes it an unrivaled positive control for inhibitor screening. Combined with chitosan-collagen nanoparticles, KA boosts dermal deposition 1.7-fold; emulgel systems with 0.25% sodium metabisulfite achieve 86% retention over 3 months. Procure the hydrophilic gold standard for hyperpigmentation R&D.

Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
CAS No. 123712-78-7
Cat. No. B050453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKojic acid
CAS123712-78-7
Synonyms5-((3-aminopropyl)phosphinooxy)-2-(hydroxymethyl)-4H-pyran-4-one
kojic acid
kojyl-APPA
Molecular FormulaC6H6O4
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC1=C(OC=C(C1=O)O)CO
InChIInChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2
InChIKeyBEJNERDRQOWKJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, ethyl ether, acetone, DMSO;  slightly soluble in benzene
Soluble in water, acetone;  slightly solluble in ether;  insoluble in benzene
Sparingly soluble in pyridine
In water, 9.35X10+5 mg/L at 25 °C (est)

Kojic Acid (CAS 123712-78-7) Scientific Procurement: Baseline Profile and Compound Characteristics


Kojic acid (KA; 5-hydroxy-2-hydroxymethyl-4H-pyran-4-one; CAS 501-30-4, note: the provided CAS 123712-78-7 may be erroneous and likely refers to a salt or derivative) is a fungal metabolite produced by Aspergillus and Penicillium species [1]. It is classified as a gamma-pyrone [1] and functions as a chelating agent and a competitive inhibitor of the tyrosinase enzyme, the rate-limiting step in melanin biosynthesis [2]. KA is widely utilized in cosmetic and pharmaceutical formulations for managing hyperpigmentation disorders such as melasma and age spots [3]. It is commercially available as a white to off-white crystalline powder with purities typically exceeding 98% by HPLC, a molecular weight of 142.11 g/mol, and a melting point of 152-155°C .

Why Kojic Acid Cannot Be Interchanged with Its Dipalmitate Ester or Other Class Members: A Procurement Rationale


Generic substitution among tyrosinase inhibitors (e.g., kojic acid, kojic acid dipalmitate, arbutin) is scientifically unjustified due to marked disparities in molecular target affinity, physicochemical stability, and skin permeation profiles [1]. Kojic acid dipalmitate (KAD), while an ester prodrug of KA, exhibits fundamentally different behavior: it is lipophilic and accumulates in the stratum corneum [2], whereas KA is hydrophilic and penetrates more deeply but degrades differently under oxidative stress [3]. Furthermore, KA demonstrates weak inhibition of human tyrosinase (IC50 >500 µmol/L) compared to synthetic alternatives like Thiamidol (IC50 = 1.1 µmol/L) [4], and it outperforms α-arbutin in specific mushroom tyrosinase assays (IC50 of 23.12 vs. 46.17 µmol/L for α-arbutin) [5]. These divergent properties dictate that formulation strategy, not merely active ingredient presence, determines clinical efficacy and shelf life, making KA procurement a distinct and application-specific decision.

Kojic Acid Quantitative Differentiation Evidence: Head-to-Head Comparative Performance Data


Kojic Acid Exhibits Weaker Human Tyrosinase Inhibition Compared to Thiamidol but Superior Activity to Arbutin in Mushroom Assays

In direct comparative studies using recombinant human tyrosinase (hTyr), Kojic acid (KA) demonstrates weak efficacy with an IC50 >500 µmol/L, whereas the benchmark inhibitor Thiamidol achieves an IC50 of 1.1 µmol/L, representing a >450-fold difference in potency [1]. However, in mushroom tyrosinase (mTyr) assays, which are commonly used for screening, KA exhibits an IC50 of 23.12 ± 1.26 µmol/L, which is significantly lower (more potent) than that of α-arbutin (IC50 = 46.17 ± 0.82 µmol/L) [2]. This discrepancy highlights the critical importance of assay system selection when comparing inhibitor efficacy.

Tyrosinase Inhibition Melanogenesis Comparative Efficacy

Kojic Acid Demonstrates Superior Stability to Kojic Acid Dipalmitate Under Liquid Oxidative Stress

A comparative forced degradation study using 1.5% hydrogen peroxide (H2O2) revealed that kojic acid dipalmitate (KAD) degrades significantly faster than kojic acid (KA) [1]. KA exhibited a loss of 30% after 48 hours of oxidative stress, whereas KAD degraded by 35% after just 5 minutes [2]. The superior degradation model for both compounds was first-order kinetics [1]. This indicates that KAD is substantially more susceptible to oxidative degradation in aqueous environments than KA.

Oxidative Stability Preformulation Degradation Kinetics

Emulgel Formulation with 0.25% Sodium Metabisulfite Optimizes Kojic Acid Retention to 86% Under Stress

A 2024 study evaluating the stability of 1% kojic acid (KA) in a novel emulgel delivery system compared to a 1% simple gel found that the emulgel system enhanced KA retention [1]. The optimized formulation, containing 0.25% sodium metabisulfite (SMBS) as an antioxidant, retained 86% of initial KA content after three months of stress testing, compared to only 76% retention for the optimized simple gel containing 0.1% SMBS (p < 0.0001) [2].

Formulation Stability Emulgel Antioxidant

Kojic Acid-Loaded Chitosan-Collagen Nanoparticles Increase Dermal Delivery by ~12% Compared to Plain Gel

In vitro skin permeation studies using Franz diffusion cells demonstrated that a kojic acid-loaded chitosan-collagen nanoparticle gel (KA-CSCN-NP) significantly enhances dermal delivery compared to a plain KA gel [1]. The nanoparticle formulation delivered 29.16 ± 1.67% of the applied KA dose to the dermal layers, whereas the plain gel delivered only 17.28 ± 1.55% [2]. Furthermore, the KA-CSCN-NP formulation inhibited L-dopa auto-oxidation by 94.80 ± 2.41%, compared to 75.28 ± 3.22% for pure KA solution [3].

Nanoparticle Dermal Delivery Skin Permeation

Optimal Application Scenarios for Kojic Acid Based on Quantified Differential Performance


Aqueous-Based Topical Formulations Requiring High Oxidative Stability

Based on its superior resistance to liquid oxidative stress (30% degradation after 48 hours vs. KAD's 35% in 5 minutes) [1], kojic acid is the preferred active ingredient for aqueous creams, gels, and serums where long-term stability is critical and robust antioxidant systems may not be feasible or desired. This is particularly relevant for extemporaneous compounding and formulations with high water activity.

Screening Assays for Mushroom Tyrosinase Inhibition

Kojic acid serves as an effective positive control and benchmarking standard in mushroom tyrosinase inhibition assays, where it demonstrates an IC50 of 23.12 µM and outperforms α-arbutin (IC50 = 46.17 µM) [2]. Its well-characterized inhibition profile in this system makes it a reliable comparator for evaluating novel tyrosinase inhibitors in early-stage discovery.

Nanoparticle-Enabled Dermal Delivery Systems for Enhanced Bioavailability

When coupled with advanced delivery vehicles such as chitosan-collagen nanoparticles, kojic acid achieves a 1.7-fold increase in dermal deposition (29.16% vs. 17.28% for plain gel) [3]. This scenario is optimal for research and development of high-performance cosmeceuticals where maximizing active ingredient penetration to the basal layer is paramount for treating hyperpigmentation.

Formulations with Optimized Emulgel and Antioxidant Systems

Industrial and research formulations can maximize kojic acid retention (up to 86% after 3 months) by utilizing an emulgel delivery system supplemented with 0.25% sodium metabisulfite, a statistically significant improvement over simple gel systems (p < 0.0001) [4]. This scenario is directly applicable for manufacturing stable, long-shelf-life topical products.

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